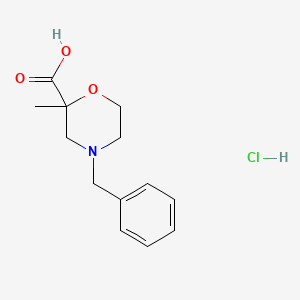

4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride

Description

Properties

IUPAC Name |

4-benzyl-2-methylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSQKWXQUXCUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis generally begins with commercially available morpholine derivatives or related heterocyclic compounds. Benzylation of morpholine or its derivatives is a critical initial step, often achieved via nucleophilic substitution reactions.

Stepwise Synthesis Approach

Specific Reaction Conditions

- Solvent Choice: Acetonitrile, ethanol, or dichloromethane are common solvents to ensure solubility and reaction control.

- Temperature: Reactions are typically performed at reflux (around 80-100°C) to facilitate substitution reactions.

- pH Control: Maintaining slightly acidic or neutral conditions during key steps prevents side reactions.

- Purification: Techniques such as recrystallization, chromatography, and washing are employed to isolate high-purity intermediates and final products.

Notable Research Findings and Data

Reaction Yields and Purity

| Step | Typical Yield | Purity | Notes |

|---|---|---|---|

| Benzylation | 85-95% | >98% | Controlled temperature and excess benzyl halide improve yield |

| Methylation | 75-90% | >97% | Use of excess methylating agent enhances methylation efficiency |

| Oxidation | 80-95% | >99% | Precise control of oxidant amount prevents over-oxidation |

| Salt Formation | 90-98% | >99% | Recrystallization from suitable solvent yields pure hydrochloride salt |

Critical Reaction Parameters

- Reaction Time: Typically 4-12 hours depending on the step.

- Temperature: Ranges from room temperature to reflux.

- pH Range: Slightly acidic (~pH 4-6) during salt formation.

Data Tables Summarizing Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the morpholine ring and benzyl group:

Oxidation with KMnO₄ preserves the morpholine ring while converting the benzyl group to a ketone. Ozonolysis selectively cleaves the benzyl aromatic ring, yielding aldehydes for further functionalization .

Reduction Reactions

The carboxylic acid moiety and benzyl group participate in reduction pathways:

The LiAlH₄ reduction demonstrates high efficiency for carboxylate-to-alcohol conversion , while catalytic hydrogenation removes the benzyl protecting group .

Substitution Reactions

The morpholine nitrogen and carboxylic acid group serve as nucleophilic sites:

Esterification proceeds quantitatively under mild conditions, while amide couplings require activating agents like EDCl . N-Alkylation at the morpholine nitrogen produces stable quaternary salts .

Radical Decarboxylation

Photoredox-mediated decarboxylation enables functionalization at the α-position:

This method leverages the carboxylic acid as a traceless directing group, with stereoelectronic effects governing selectivity .

Hydrolysis and Ring-Opening

Acid/base-mediated transformations reveal structural flexibility:

Hydrolysis under acidic conditions regenerates the benzyl chloride precursor, while basic conditions induce ring-opening to yield linear structures .

Comparative Reactivity with Analogues

Key differences emerge when contrasting with related morpholine derivatives:

| Compound | Oxidation Susceptibility | Reduction Efficiency | Radical Stability |

|---|---|---|---|

| 4-Benzyl-2-methylmorpholine-2-carboxylic acid | High (benzyl group) | Moderate (–COOH) | Medium |

| 4-Phenylmorpholine-2-carboxylic acid | Moderate (phenyl) | High (–COOH) | Low |

| 2-Methylmorpholine | None | N/A | High |

The benzyl substituent enhances oxidation propensity compared to phenyl analogues, while the methyl group at C2 sterically shields the morpholine ring .

Mechanistic Considerations

-

Stereoelectronic Effects : Axial carboxylate groups in chair-configured morpholines exhibit higher reactivity in decarboxylation due to reduced 1,3-diaxial strain .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate N-alkylation but promote side reactions in esterification .

-

Temperature Sensitivity : Oxidation and ozonolysis require strict thermal control to prevent overreaction .

These insights derive from kinetic studies and DFT calculations cited in patent literature and synthetic methodology papers .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride typically involves the reaction of morpholine derivatives with benzyl halides and carboxylic acids under basic conditions. This compound can undergo various chemical transformations, including:

- Oxidation : Can yield corresponding carboxylic acids or ketones.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution Reactions : The benzyl group can be replaced with other functional groups.

Organic Synthesis

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of diverse functional groups, making it a versatile reagent in organic chemistry.

| Reaction Type | Example Reagent | Product Type |

|---|---|---|

| Oxidation | KMnO | Carboxylic Acid |

| Reduction | LiAlH | Alcohol |

| Substitution | Halogens | Functional Group Variants |

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its role as a pharmaceutical intermediate or active ingredient in drug development.

Case Study: Anticancer Activity

A recent study demonstrated that derivatives of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride showed significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Biological Research

The compound is being investigated for its interactions with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of enzyme activity, which could lead to therapeutic applications in treating diseases related to metabolic disorders.

Industrial Applications

In industrial settings, 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for the formulation of products with enhanced performance characteristics.

Safety Data Summary

| Hazard Category | Description |

|---|---|

| Skin Irritation | Causes skin irritation (Category 2) |

| Eye Irritation | Causes serious eye irritation (Category 2) |

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, by binding to their respective receptors and altering their activity. This modulation can lead to therapeutic effects in conditions such as depression and anxiety .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Benzylmorpholine-2-carboxylic acid hydrochloride

- Molecular Formula: C₁₂H₁₅NO₃·HCl

- Molecular Weight : 257.72 g/mol

- CAS RN : 135072-15-0

- Purity : ≥97% (HPLC)

- Melting Point : 244–248°C

- SMILES : C1COC(CN1CC2=CC=CC=C2)C(=O)O.Cl

Structural Features :

The compound features a morpholine ring substituted with a benzyl group at position 4 and a carboxylic acid group at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications .

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Benzylmorpholine-3-carboxylic Acid

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- CAS RN : 1219426-63-7

- Purity : >97.0% (HPLC)

- Key Differences :

Simplified Analog: Morpholine-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₅H₈NO₃·HCl

- CAS RN : 4497-04-5

- Smaller molecular weight (169.59 g/mol) limits its utility in complex syntheses .

Protected Derivatives: (S)-4-Boc-Morpholine-2-carboxylic Acid

- Molecular Formula: C₁₀H₁₇NO₅

- CAS RN : 878010-24-3

- Key Differences: Features a tert-butoxycarbonyl (Boc) protective group, rendering it unsuitable for direct pharmaceutical use. Neutral form (non-salt) requires deprotection for further reactions .

Comparative Data Table

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Price (JPY/g) |

|---|---|---|---|---|---|---|

| 4-Benzyl-2-methyl-morpholine-2-carboxylic acid HCl | 135072-15-0 | C₁₂H₁₅NO₃·HCl | 257.72 | 244–248 | ≥97% | 14,300 |

| 4-Benzylmorpholine-3-carboxylic acid | 1219426-63-7 | C₁₂H₁₅NO₃ | 221.25 | N/A | >97% | 14,500 |

| Morpholine-2-carboxylic acid HCl | 4497-04-5 | C₅H₈NO₃·HCl | 169.59 | N/A | N/A | N/A |

| (S)-4-Boc-Morpholine-2-carboxylic acid | 878010-24-3 | C₁₀H₁₇NO₅ | 231.25 | N/A | N/A | N/A |

Key Research Findings

- Structural Impact on Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt analogs (e.g., 4-Benzylmorpholine-3-carboxylic acid), enhancing bioavailability .

- Synthetic Utility : Unlike Boc-protected derivatives, the hydrochloride form is stable and ready-to-use in drug formulations without requiring additional steps .

Biological Activity

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is a morpholine derivative with notable pharmacological properties. This compound, characterized by its unique structure featuring a morpholine ring and carboxylic acid functional group, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is C13H18ClNO3, with a molecular weight of approximately 271.75 g/mol. The compound's structure is illustrated below:

The presence of the benzyl and methyl groups enhances its structural diversity, which may contribute to its biological activity.

Biological Activities

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride exhibits various biological activities, particularly in pharmacology. Key areas of research include:

- Antidiabetic Activity : Studies have indicated that morpholine derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, related compounds have shown significant α-glucosidase inhibitory profiles, with IC50 values indicating potent activity compared to standard drugs .

- CNS Effects : Compounds similar to 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride have been studied for their effects on the central nervous system (CNS). The morpholine structure is often associated with neuroactive properties, making it a candidate for further exploration in neuropharmacology.

The specific mechanisms of action for 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride are still under investigation. However, its ability to interact with various biological targets suggests potential pathways for therapeutic action. Interaction studies typically focus on binding affinity and efficacy against specific targets using techniques such as:

- In Vitro Binding Assays : These assays help elucidate the compound's interaction with target proteins.

- Enzyme Inhibition Studies : These studies measure the compound's ability to inhibit key enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Benzylmorpholine-2-carboxylic acid hydrochloride | C12H15ClNO3 | Lacks methyl group; primarily studied for CNS effects |

| 4-Methylmorpholine-2-carboxylic acid hydrochloride | C11H15ClNO3 | Methyl group at position 4; different pharmacological profile |

| 4-Ethylmorpholine-2-carboxylic acid hydrochloride | C12H17ClNO3 | Ethyl substitution; altered lipophilicity |

The differences in side chains and functional groups lead to variations in biological activities and therapeutic potentials.

Case Studies

- Study on α-Glucosidase Inhibition : A study demonstrated that related morpholine derivatives exhibited significant α-glucosidase inhibition with IC50 values ranging from 15 µM to 25 µM. The best-performing compound had an IC50 value of 15 ± 0.030 µM, showcasing its potential as an antidiabetic agent .

- CNS Activity Assessment : Research has indicated that morpholine-based compounds can modulate neurotransmitter transporters, suggesting potential applications in treating neurological disorders. The structural characteristics of these compounds enhance their interaction with neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride?

- Methodology :

- Purity Assessment : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Purity thresholds >90% are typical, as noted in catalog data .

- Structural Confirmation : Employ H/C NMR in deuterated solvents (e.g., DMSO-d6) to resolve morpholine ring protons (δ 3.0–4.5 ppm) and benzyl substituents (δ 7.2–7.4 ppm).

- Melting Point Validation : Determine via capillary method (reported range: 244–245°C) to confirm batch consistency .

Q. How should solubility and stability be experimentally determined for this compound?

- Methodology :

- Solubility Screening : Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) under ambient and heated conditions. Hydrochloride salts typically exhibit higher aqueous solubility.

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the morpholine ring; neutral buffers (pH 7.4) are recommended for long-term storage .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis of morpholine derivatives?

- Methodology :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC to separate enantiomers.

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation with (R)-BINAP ligands to enhance enantiomeric excess (ee >95%) .

- By-Product Analysis : Monitor for diastereomers via LC-MS; common impurities include unreacted intermediates or racemized products.

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

- Methodology :

- Cross-Validation : Compare Differential Scanning Calorimetry (DSC) thermograms with literature values (e.g., sharp endotherm at 244–245°C indicates high crystallinity) .

- Batch Variability Analysis : Test multiple synthesis lots using thermogravimetric analysis (TGA) to detect hydrate formation or residual solvents affecting melting behavior.

Q. How to design a stability-indicating assay for this compound under oxidative stress?

- Methodology :

- Forced Degradation : Expose to 3% HO at 60°C for 24 hours. Monitor degradation products (e.g., N-oxide derivatives) via LC-MS/MS.

- Column Selection : Use a phenyl-hexyl column (2.6 µm, 100 Å) to separate polar degradation products. Mobile phase: 0.1% formic acid in water/acetonitrile gradient .

Key Considerations

- Stereochemical Complexity : The morpholine ring’s conformation impacts biological activity; prioritize chiral chromatography during purification.

- Handling Precautions : Use PPE (gloves, goggles) due to acute dermal/ocular toxicity risks .

- Data Reproducibility : Validate synthesis protocols across ≥3 independent batches to ensure consistency in purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.